molecular formula C11H14O3 B084763 2-(2-Methoxyphenyl)-1,3-dioxane CAS No. 13309-95-0

2-(2-Methoxyphenyl)-1,3-dioxane

Katalognummer B084763
CAS-Nummer: 13309-95-0
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: NIVJIFNSJCMTQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyphenyl)-1,3-dioxane, also known as piperonyl acetate, is an organic compound that is widely used in the field of chemistry. It is a colorless liquid that has a sweet and floral odor. This compound is used in various fields, including the pharmaceutical industry, perfumery, and agriculture.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)-1,3-dioxane is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, which make it useful in the production of insecticides and other pesticides. Additionally, it has been shown to have anticoagulant properties, which make it useful in the production of pharmaceutical compounds.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(2-Methoxyphenyl)-1,3-dioxane in lab experiments include its high yield, simplicity of synthesis, and its wide range of applications. However, the limitations include its potential toxicity and its limited solubility in certain solvents.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(2-Methoxyphenyl)-1,3-dioxane. One potential direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, there is potential for the development of new pharmaceutical compounds that are based on the structure of 2-(2-Methoxyphenyl)-1,3-dioxane. Finally, there is potential for the development of new insecticides and other pesticides that are based on the properties of 2-(2-Methoxyphenyl)-1,3-dioxane.
Conclusion:
In conclusion, 2-(2-Methoxyphenyl)-1,3-dioxane is an important organic compound that has a wide range of applications in various fields. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research and development that hold promise for the future.

Synthesemethoden

The synthesis of 2-(2-Methoxyphenyl)-1,3-dioxane is typically carried out through the reaction of piperonal with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction produces 2-(2-Methoxyphenyl)-1,3-dioxane acetate, which is then purified through distillation. This method is widely used in the industry due to its simplicity and high yield.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenyl)-1,3-dioxane is used in various scientific research applications, including the synthesis of other organic compounds. It is commonly used as a precursor in the synthesis of fragrances, such as heliotropin and coumarin. It is also used in the production of insecticides, such as pyrethrins, which are used to control pests in agriculture. Additionally, it is used in the synthesis of pharmaceutical compounds, such as antihistamines and anticoagulants.

Eigenschaften

CAS-Nummer

13309-95-0

Produktname

2-(2-Methoxyphenyl)-1,3-dioxane

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-(2-methoxyphenyl)-1,3-dioxane

InChI

InChI=1S/C11H14O3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6,11H,4,7-8H2,1H3

InChI-Schlüssel

NIVJIFNSJCMTQY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2OCCCO2

Kanonische SMILES

COC1=CC=CC=C1C2OCCCO2

Synonyme

1,3-Dioxane,2-(2-methoxyphenyl)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.